1-Amino-2-methylisothiourea
Description
Historical Context and Chemical Significance of Isothioureas
Isothioureas are a class of organosulfur compounds that are structural isomers of thioureas. They feature a central carbon atom double-bonded to one nitrogen atom and single-bonded to another nitrogen and a sulfur atom, with the sulfur atom typically bearing an alkyl or aryl substituent.
Historically, the preparation of simple isothioureas could be achieved through the alkylation of thiourea (B124793). For instance, the reaction of thiourea with methyl bromide in methanol (B129727) results in the formation of S-methyl-isothiourea hydrobromide. google.com This straightforward synthesis made isothiourea derivatives accessible for further chemical exploration.
The chemical significance of isothioureas is extensive and has evolved over time. They are recognized as important synthetic intermediates in various fields, including medicine and agriculture. keaipublishing.com One of their most prominent roles is in the synthesis of guanidines, a functional group found in numerous biologically active molecules. nih.gov The reaction of an isothiourea with an amine is a common and effective method for preparing substituted guanidines. nih.gov
In recent years, the utility of isothioureas has expanded into the realm of organocatalysis. They have been identified as effective catalysts for a range of chemical transformations. keaipublishing.com For example, isothiourea derivatives have been successfully employed to catalyze stereoselective reactions, such as α-selective glycosylations, which are crucial for the synthesis of complex carbohydrates. rsc.org They also catalyze formal [2+2] cycloadditions to generate functionalized β-lactones. rsc.org The development of modern synthetic methods, including multicomponent rsc.org and electrochemical reactions, keaipublishing.com continues to underscore the versatility and ongoing importance of the isothiourea scaffold in contemporary organic chemistry.
Overview of 1-Amino-2-methylisothiourea within the Isothiourea Class
This compound is a specific member of the isothiourea family. It can also be referred to by several other names, including S-Methylisothiosemicarbazide, [Amino(methylthio)methylene]hydrazine, and Hydrazinoformimidothioic acid methyl ester. jst.go.jp Structurally, it is the S-methylated derivative of thiosemicarbazide (B42300).
This compound possesses the core isothiourea structure with an amino group attached to one of the nitrogen atoms, making it a derivative of hydrazone. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C2H7N3S | jst.go.jp |
| Molecular Weight | 105.160 g/mol | jst.go.jp |
| InChI Key | WQUPOMUBXOPGSN-UHFFFAOYSA-N | jst.go.jp |
| SMILES | CSC(=N)NN | jst.go.jp |
| CAS Number (Hydroiodide Salt) | 35600-34-1 | hairuichem.com |
Within the broader class of isothioureas, this compound serves as a valuable building block in organic synthesis. Its chemical reactivity is exemplified by its use in preparing more complex heterocyclic systems. For example, the hydrochloride salt of S-methyl-isothiosemicarbazide (an alternative name for the compound) is used as a reactant to synthesize 3-amino-guanidine derivatives. google.com This reaction highlights its role as a precursor for introducing the aminoguanidine (B1677879) moiety into a target molecule. The synthesis of related structures often involves the S-alkylation of the corresponding thiourea; for instance, a substituted 2-methylisothiourea can be prepared by heating the parent thiourea with methyl iodide. prepchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
44387-06-6 |
|---|---|
Molecular Formula |
C2H7N3S |
Molecular Weight |
105.17 g/mol |
IUPAC Name |
methyl N'-aminocarbamimidothioate |
InChI |
InChI=1S/C2H7N3S/c1-6-2(3)5-4/h4H2,1H3,(H2,3,5) |
InChI Key |
WQUPOMUBXOPGSN-UHFFFAOYSA-N |
SMILES |
CSC(=NN)N |
Isomeric SMILES |
CS/C(=N/N)/N |
Canonical SMILES |
CSC(=NN)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 2 Methylisothiourea and Its Structural Analogues
Direct Synthetic Routes to 1-Amino-2-methylisothiourea
Direct synthesis of this compound can be achieved through a couple of primary routes, each offering distinct advantages in terms of starting materials and reaction conditions.
Reactions of Methylisothiocyanate with Hydrazine (B178648) Derivatives
A straightforward and common method for the synthesis of this compound involves the direct reaction of methylisothiocyanate with hydrazine hydrate (B1144303). nih.govresearchgate.net This reaction is typically carried out in a 1:1 molar ratio in a suitable solvent such as ethanol (B145695) at room temperature. nih.govresearchgate.net The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the desired this compound. This method is advantageous due to the ready availability of the starting materials and the mild reaction conditions.
The reaction of benzoyl isothiocyanate with various alkyl hydrazines has also been studied, providing a pathway to 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones. rsc.org While not a direct route to this compound itself, this research highlights the reactivity of isothiocyanates with hydrazine derivatives. rsc.org
Thiourea-Based Transformations Utilizing Carbamimidoyl Chlorides
While specific examples of using carbamimidoyl chlorides for the direct synthesis of this compound are not prevalent in the provided search results, the use of related thiourea (B124793) derivatives and activating agents is a well-established strategy for forming guanidine (B92328) and isothiourea structures. For instance, 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) can act as a guanylating agent. scholaris.ca This suggests that analogous transformations starting from a suitable thiourea precursor could potentially be adapted for the synthesis of this compound.
Synthesis of Advanced S-Methylisothiourea Precursors and Intermediates
The synthesis of more complex molecules often requires the use of protected or functionalized S-methylisothiourea derivatives. These intermediates allow for more controlled and selective reactions.
Formation of N¹-Cyano-S-methylisothioureas
N¹-Cyano-S-methylisothioureas are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and biguanide (B1667054) compounds. beilstein-journals.orgresearchgate.net One common method for their preparation involves the reaction of an amine with dimethyl N-cyanodithiocarbonimidate. researchgate.net This reaction proceeds via partial aminolysis, where one of the methylthio groups is displaced by the amine. researchgate.net
Another route involves the reaction of a substituted phenyl isothiocyanate with monosodium cyanamide (B42294). prepchem.com The resulting N-substituted N'-cyano-S-methylisothioureas can then be used in subsequent reactions. For example, they can be cyclized with hydrazine to form 3,5-diamino-1,2,4-triazoles. researchgate.net The addition of amines to N¹-cyano-S-methylisothioureas is a key step in the synthesis of polysubstituted biguanides. beilstein-journals.org
| Starting Material | Reagent | Product | Reference |
| Dimethyl N-cyanodithiocarbonimidate | Aryl- or arylalkylamines | N-substituted N'-cyano-S-methylisothioureas | researchgate.net |
| 3-chlorophenyl isothiocyanate | Monosodium cyanamide | N-(3-chlorophenyl)-N'-cyano-S-methylisothiourea | prepchem.com |
Preparation of N-Boc-S-methylisothiourea Derivatives
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily block reactive amine functionalities. The synthesis of N-Boc-S-methylisothiourea derivatives provides stable and versatile intermediates for the introduction of the guanidinyl moiety. researchgate.netnih.gov
A common approach involves the reaction of S-methylisothiourea with di-tert-butyl dicarbonate (B1257347) (Boc₂O). rsc.org This reaction can be performed under basic conditions to yield N-Boc-S-methylisothiourea. rsc.org A more efficient, two-step synthesis of N,N'-di-Boc-protected guanidines utilizes N,N'-di-Boc-thiourea and an activating agent like cyanuric chloride. researchgate.netthieme-connect.com
Furthermore, N-Boc-S-methylisothiourea can be acylated to produce N-acyl-N'-Boc-S-methylisothiourea derivatives. rsc.org These compounds are useful precursors for more complex molecules. nih.govrsc.org
| Starting Material | Reagent | Product | Reference |
| S-methylisothiourea | Di-tert-butyl dicarbonate | N-Boc-S-methylisothiourea | rsc.org |
| N,N′-di-Boc-thiourea | Cyanuric chloride, Amine | N,N′-di-Boc-protected guanidines | researchgate.netthieme-connect.com |
| N-Boc-S-methylisothiourea | Acid chlorides | N-acyl-N'-Boc-S-methylisothiourea | rsc.org |
Synthesis of S-Methylbenzothiazolyl-isothiourea Intermediates
S-Methylbenzothiazolyl-isothiourea intermediates are synthesized from 2-aminobenzothiazole (B30445). The process often involves the initial formation of dimethyl benzo[d]thiazol-2-ylcarbonodithioimidate. nih.govresearchgate.net This intermediate is then reacted with ammonia (B1221849) or primary amines to afford the corresponding S-methyl-N-benzothiazolyl-isothioureas. nih.govresearchgate.netsemanticscholar.org
The reaction conditions can be controlled to achieve selective substitution. For instance, reacting the dithiocarboimidate with one molar equivalent of an amine in ethanol leads to the evolution of one molar equivalent of thiomethanol and the formation of the S-methylbenzothiazolyl-isothiourea intermediate. nih.govresearchgate.net These intermediates are valuable because the reactive S-methyl group can be subsequently displaced by another amine to form substituted guanidines. nih.govsemanticscholar.org
| Starting Material | Reagent | Product | Reference |
| Dimethyl benzo[d]thiazol-2-ylcarbonodithioimidate | Ammonia or primary amines | S-methyl-N-benzothiazolyl-isothioureas | nih.govresearchgate.netsemanticscholar.org |
Contemporary Synthetic Approaches
The synthesis of this compound and its structural analogs has evolved significantly, with modern methodologies focusing on efficiency, diversity, and sustainability. These contemporary approaches, including one-pot reactions, microwave-assisted synthesis, transition metal-free catalysis, and solid-phase strategies, offer substantial improvements over classical methods by enhancing reaction rates, simplifying purification processes, and enabling the creation of diverse molecular libraries.
One-Pot Reaction Protocols
One-pot reactions, where multiple sequential reactions occur in a single reactor, represent a highly efficient strategy for synthesizing complex molecules from simple precursors. This approach minimizes waste, saves time, and avoids the challenging isolation of intermediate compounds.
An efficient metal-free, four-component approach has been developed for the synthesis of piperazine (B1678402) derivatives linked to an isothiourea group. rsc.org In this one-pot process, 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, generated in situ, react with a phenylisothiocyanate and various amines to produce isothiourea-ethylene-tethered-piperazine compounds in good to high yields. rsc.org The methodology tolerates a variety of DABCO salts and secondary amines, demonstrating its versatility. rsc.org
Another significant one-pot method is a three-component coupling reaction that provides a unified, metal-free route to both isoureas and isothioureas. organic-chemistry.org This reaction combines alcohols or thiols with N,N-dibromoarylsulfonamides and isonitriles. organic-chemistry.org The process proceeds efficiently at room temperature through a carbodiimide (B86325) intermediate, accommodating a wide range of substrates and offering a rapid synthesis of structurally diverse products. organic-chemistry.org
Furthermore, a sequential one-pot protocol has been reported for producing N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines. rsc.org This method proceeds through an N-phthaloylguanidine intermediate and is notable for its mild conditions and broad substrate scope, providing access to diverse guanidines in yields up to 81%. rsc.org While the final products are guanidines, the synthesis often starts from isothiourea precursors, highlighting the close relationship between these functional groups in synthetic planning. rsc.org
Table 1: Example of a One-Pot, Four-Component Synthesis of Isothiourea Derivatives rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Yield |
|---|---|---|---|---|---|
| DABCO | Ethyl bromoacetate | Phenylisothiocyanate | Morpholine | 2-(4-((morpholinocarbonothioyl)(phenyl)amino)ethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium bromide | High |
| DABCO | Propyl bromide | Phenylisothiocyanate | Piperidine | 1-propyl-4-((piperidine-1-carbonothioyl)(phenyl)amino)ethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium bromide | Good |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods.
An improved protocol for synthesizing 1,5-diaryl-3-amino-1,2,4-triazoles from N-acyl-N-Boc-carbamidothioates (derived from S-methylisothiourea) demonstrates the efficacy of microwave irradiation. rsc.orgrsc.org When synthesizing 1,5-diphenyl-3-amino-1,2,4-triazole, microwave heating at 150°C in dimethylformamide (DMF) reduced the reaction time to just one hour, achieving an 82% yield. rsc.org In contrast, conventional heating required 12 hours to obtain a 75% yield. rsc.orgrsc.org This efficiency extends to the synthesis of the protected intermediate, which was obtained in 90% yield in only 40 minutes under microwave conditions. rsc.org
This synthetic route begins with the protection of S-methylisothiourea, followed by acylation to form N-acyl-S-methylisothiourea derivatives. rsc.orgrsc.org These intermediates then undergo cyclocondensation with hydrazines. The use of microwave irradiation proved particularly effective in this cyclization step, not only increasing yields but also promoting regioselectivity. rsc.orgrsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,5-diphenyl-3-amino-1,2,4-triazole (6a) rsc.orgrsc.org
| Heating Method | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Conventional | DMF | 100 | 12 h | 75 |
| Microwave | DMF | 150 | 1 h | 82 |
| Conventional | Acetonitrile (B52724) | 100 | 12 h | 65 |
| Microwave | Acetonitrile | 150 | 1 h | 50 |
Transition Metal-Free Catalytic Systems in Synthesis
Growing environmental and economic concerns have driven the development of synthetic methods that avoid the use of transition metal catalysts. These metals can be costly, toxic, and difficult to remove from the final products. Consequently, transition metal-free catalytic systems are a significant area of contemporary research for the synthesis of isothiourea analogs.
A notable example is an electrocatalytic three-component reaction for synthesizing isothiourea derivatives from thiols, isocyanides, and amines. keaipublishing.com This method operates under electrochemical conditions, avoiding the need for heavy metal catalysts and stoichiometric oxidants. keaipublishing.com The reaction proceeds through the formation of sulfur radicals from thiophenols, which then react with isocyanides to form an imine carbon radical intermediate that is subsequently trapped by an amine. keaipublishing.com This approach is lauded for its wide substrate applicability, good functional group tolerance, and high atom economy. keaipublishing.com
Multicomponent reactions are frequently designed to be metal-free. The previously mentioned four-component synthesis of isothiourea-tethered piperazines is an efficient metal-free approach. rsc.org Similarly, the three-component coupling of alcohols or thiols with N,N-dibromoarylsulfonamides and isonitriles provides a unified, metal-free route to both isoureas and isothioureas under mild, room-temperature conditions. organic-chemistry.org These methods highlight a clear trend towards more sustainable and cost-effective synthetic protocols in modern organic chemistry.
Solid-Phase Synthetic Strategies utilizing Isothiourea Scaffolds
Solid-phase synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large libraries of compounds for drug discovery and lead optimization. In this technique, a starting material is anchored to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing, and the final product is cleaved from the support in a pure form.
Isothiourea scaffolds are highly valuable in this context. A versatile solid-phase protocol has been developed using a resin-bound isothiourea as a key building block for creating functionalized 4-aryl-3,4-dihydropyrimidines (DHPMs). units.it In this strategy, a resin is treated with thiourea to form a polymer-bound isothiourea. units.it This scaffold then reacts with an enone, and subsequent cleavage from the resin yields the desired heterocyclic product. units.it A key advantage of this method is the ability to introduce molecular diversity at multiple points, including the final cleavage step, allowing for the generation of a wide array of analogs. units.it
Beyond their use as anchored building blocks, isothioureas are also employed as polymer-supported catalysts. researchgate.netnih.gov For example, an immobilized isothiourea catalyst has been used in a packed bed reactor to facilitate the enantioselective synthesis of heterocyclic products in a continuous flow system. nih.gov This heterogeneous catalysis approach allows for easy separation and recycling of the catalyst, making the process more efficient and sustainable. researchgate.netnih.gov These solid-phase strategies, whether using isothioureas as anchored synthons or as recyclable catalysts, are instrumental in accelerating the discovery of new pharmacologically active molecules. units.itmdpi.com
Table 3: Illustrative Steps in Solid-Phase Synthesis Using an Isothiourea Scaffold units.it
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1. Loading | A resin-bound chloride is reacted with thiourea to form the polymer-supported isothiourea (thiouronium salt). | Thiourea, N-Methyl-2-pyrrolidone (NMP), 75°C |
| 2. Reaction | The resin-bound isothiourea reacts with an enone building block in the presence of a base. | Enone, Caesium carbonate (Cs₂CO₃), 90°C |
| 3. Acylation (Optional) | The N3 position of the resulting dihydropyrimidine (B8664642) can be selectively acylated to introduce further diversity. | Electrophile (e.g., ethyl chloroformate), Pyridine |
| 4. Cleavage | The final product is cleaved from the solid support using specific cleavage conditions. | Cleavage cocktails (e.g., trifluoroacetic acid-based) |
Mechanistic Investigations and Advanced Chemical Transformations
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of the chemical behavior of 1-Amino-2-methylisothiourea, providing pathways for the introduction of various functional groups.
Mechanistic Pathways of Substitution at the Thiourea (B124793) Moiety
The thiourea moiety within this compound is a versatile functional group that can undergo nucleophilic substitution. The synthesis of the parent compound, 1-carbamimidoyl-2-methyl-isothiourea hydroiodide, often begins with the S-alkylation of thiourea with methyl iodide. smolecule.com This reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic methyl group, forming the S-methyl isothiourea intermediate. smolecule.com
Further substitution reactions can occur at the nitrogen atoms of the thiourea backbone, although this is less common than reactions at the sulfur atom. The reactivity of the nitrogen atoms can be enhanced by the presence of activating groups. For instance, N-acylated thioureas can react with amines to form acylguanidines, which can then be deprotected to yield substituted guanidines. researchgate.net The mechanism involves the activation of the thiourea, making it a better leaving group and facilitating the nucleophilic attack by an amine. researchgate.net
Elucidation of Thiomethyl Group Displacement Mechanisms
The thiomethyl (-SMe) group in 2-methylisothiourea derivatives is an excellent leaving group, a property that is central to many of their synthetic applications. nih.gov The displacement of the thiomethyl group is a key step in the formation of guanidines and various heterocyclic systems. nih.govscholaris.cabeilstein-journals.org
The mechanism of this displacement typically involves the nucleophilic attack of an amine on the electrophilic carbon atom of the isothiourea. beilstein-journals.org In the synthesis of biguanides from N¹-cyano-S-methylisothioureas, an amine adds to the sp² carbon, leading to the substitution of the thiomethyl group. beilstein-journals.org A proposed mechanistic pathway for the elimination of the HSMe group from an S-methylisothiourea derivative involves the formation of an ammonium (B1175870) intermediate, which then eliminates the thiomethyl group to generate a cyanamide (B42294). nih.gov
The efficiency of thiomethyl group displacement can be influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of catalysts or promoters. For example, the reaction of o-XH substituted anilines with dimethyl benzo[d]thiazol-2-ylcarbonodithioimidate in refluxing DMF leads to the displacement of two thiomethyl groups to form NH-bisbenzazoles. nih.gov
Cycloaddition and Condensation Reactions
This compound and its derivatives are valuable building blocks in the synthesis of heterocyclic compounds through cycloaddition and condensation reactions.
Formation of Thiazolidine (B150603) and Related Ring Systems
Thiazolidines are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom at positions 1 and 3, respectively. wikipedia.orgnih.gov Their synthesis often involves the condensation reaction between a compound containing a 1,2-aminothiol group and an aldehyde or ketone. wikipedia.orgnih.gov While direct reactions of this compound to form thiazolidines are not extensively detailed, its precursor, thiourea, is a common reactant in the synthesis of thiazolidinone derivatives. kau.edu.sa For instance, the condensation of α-bromoesters with thiourea leads to the formation of 2-iminothiazolidin-4-ones. kau.edu.sa
The general mechanism for thiazolidine formation involves the reaction of a 1,2-aminothiol, such as cysteine, with an aldehyde under acidic conditions. nih.gov This method is site-specific and can be used for the conjugation of peptides and proteins. nih.gov Similarly, thiazolidine-2,4-dione derivatives can be synthesized through a series of steps involving the Knoevenagel condensation of an aldehyde with thiazolidine-2,4-dione. scirp.org
| Reactants | Product | Reaction Type | Reference |
| Cysteamine and Formaldehyde | Thiazolidine | Condensation | wikipedia.org |
| α-Bromoester and Thiourea | 2-Iminothiazolidin-4-one | Cyclocondensation | kau.edu.sa |
| 1,2-aminothiol and Aldehyde | Thiazolidine | Condensation | nih.gov |
| Aldehyde and Thiazolidine-2,4-dione | Thiazolidine-2,4-dione derivative | Knoevenagel Condensation | scirp.org |
Cyclization Pathways to Nitrogen-Containing Heterocycles
This compound and its precursors are pivotal in the synthesis of a wide variety of nitrogen-containing heterocycles. beilstein-journals.orgscholaris.cabibliomed.org The guanidine (B92328) functionality, readily accessible from isothioureas, is a key component in the construction of these ring systems. scholaris.caacs.org
One common strategy involves the intramolecular cyclization of a suitably functionalized guanidine derivative. For example, the iodocyclization of a guanidine precursor can lead to the formation of cyclic guanidine compounds. scholaris.ca Similarly, the reaction of N-allyl-N′,N″-bis-Cbz-guanidine with Koser's reagent and lithium bromide results in bromocyclization to yield a cyclic guanidine. acs.org
The reaction of this compound precursors with bifunctional reagents can also lead to the formation of heterocycles. For instance, the reaction of benzhydrazide with S-methylisothiourea sulfate (B86663), followed by cyclization, is a key step in the synthesis of 1,2,4-triazole (B32235) derivatives. researchgate.net These triazoles can then undergo further reactions to form fused heterocyclic systems like nih.govscholaris.canih.govtriazolo[1,5-a] smolecule.comscholaris.cawikipedia.orgtriazines. researchgate.net
The table below summarizes various cyclization reactions leading to different nitrogen-containing heterocycles.
| Starting Material | Reagent(s) | Heterocyclic Product | Reference |
| N-Allyl-N′,N″-bis-Cbz-guanidine | Koser's reagent, LiBr | Cyclic Guanidine | acs.org |
| Benzhydrazide, S-methylisothiourea sulfate | p-toluenesulfonic acid | 1,2,4-Triazole | researchgate.net |
| Thiocarbamoylimidazolium salts | Azide anion | Aminothiatriazole | scholaris.ca |
| Guanidine and Thiourea derivatives | - | Guanidino-heterocycles | beilstein-journals.org |
| 1,3-bis(benzoxycarbonyl)-2-methyl-2-isothiourea and an amine | MeCN | Acyclic guanidine | acs.org |
Guanidinylation Processes with this compound Precursors
Guanidinylation, the process of introducing a guanidinyl group onto a molecule, is a crucial transformation in synthetic organic chemistry, particularly for the preparation of bioactive compounds. researchgate.netscholaris.ca this compound and its protected derivatives are widely used as guanidinylating reagents. scholaris.caacs.org
The general method involves the reaction of an amine with an electrophilic amidine species, such as an S-methylisothiourea derivative. scholaris.ca For example, the reaction of 1,3-bis(benzyloxycarbonyl)-2-methyl-2-isothiourea with an amine in acetonitrile (B52724) provides the corresponding protected guanidine. acs.org This method is versatile and can be applied to a range of amines. acs.org
Solid-phase synthesis techniques have also been developed for guanidinylation, which are compatible with standard Fmoc-chemistry. researchgate.net These methods often utilize di-protected thiourea derivatives in combination with promoters like Mukaiyama's reagent or N-iodosuccinimide. researchgate.net The use of such promoters facilitates the conversion of amines into guanidines under mild conditions. researchgate.net
The choice of the guanidinylating reagent and reaction conditions can be tailored to the specific substrate and desired product. For instance, the HgCl₂-promoted guanylation reaction is effective for thioureas containing at least one N-conjugated substituent. researchgate.net
| Guanidinylating Reagent Precursor | Amine | Promoter/Conditions | Product | Reference |
| 1,3-bis(benzyloxycarbonyl)-2-methyl-2-isothiourea | Primary or secondary amine | MeCN, room temperature | Protected Guanidine | acs.org |
| Di-Boc-thiourea | Primary or secondary amine | Mukaiyama's reagent | Protected Guanidine | researchgate.net |
| Di-Boc-S-methylisothiourea | Primary or secondary amine | N-iodosuccinimide | Protected Guanidine | researchgate.net |
| S-methylisothiourea | Primary or secondary amine | HgCl₂ | Guanidine | scholaris.ca |
Amine Guanidinylation via S-Methylisothiourea Intermediates
The conversion of amines to guanidines using S-methylisothiourea derivatives is a cornerstone of synthetic organic chemistry. This compound, often used in the form of its salt (e.g., hemisulfate), serves as a key guanylating agent. fiu.edunih.gov The general mechanism involves the reaction of an amine with an S-methylisothiourea, which can be promoted by various reagents. scholaris.canih.govresearchgate.net
Classical methods often employ metal salts like mercuric chloride (HgCl₂) to activate the S-methylisothiourea. d-nb.inforesearchgate.net This activation is thought to proceed through the formation of a reactive carbodiimide (B86325) intermediate, although recent studies suggest a Lewis acid promotion mechanism may also be at play. scholaris.canih.gov The amine then attacks the activated intermediate, leading to the formation of the guanidine and the displacement of methanethiol.
Table 1: Promoters and Reagents in Guanidinylation Reactions
| Promoter/Reagent | Function | Reference(s) |
| Mercuric Chloride (HgCl₂) | Activates S-methylisothiourea | d-nb.inforesearchgate.net |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates thiourea for reaction with arylamines | d-nb.info |
| Scandium(III) triflate | Catalyzes guanylation with cyanamide in water | organic-chemistry.org |
| N-Iodosuccinimide (NIS) | Promotes guanylation of amines | researchgate.net |
| Cyanuric chloride (TCT) | Alternative to HgCl₂ for activating di-Boc-thiourea | organic-chemistry.org |
The versatility of this method is demonstrated by its application in the synthesis of various guanidine-containing compounds, including cyclic guanidines and derivatives of biologically active molecules. scholaris.canih.gov For instance, substituted guanidines have been synthesized from amines using 2-methyl-2-thiopseudourea sulfate. nih.gov The reaction conditions can be tailored to accommodate a wide range of amines, from simple alkylamines to more complex structures like amino acids and peptides. nih.govmdpi.comjove.com
Research has also focused on developing more environmentally benign and efficient protocols. For example, the use of cyanuric chloride as an activator for di-Boc-thiourea provides an alternative to heavy metal-based methods. organic-chemistry.org Furthermore, microwave-assisted guanidinylation on solid supports has been explored, with reagents like N,N′-di-Z-S-methylisothiourea showing promising results. researchgate.net
Regioselective and Stereoselective Guanidinylation
Achieving regioselectivity and stereoselectivity in guanidinylation reactions is crucial for the synthesis of complex, well-defined molecules. The inherent reactivity differences between primary and secondary amines can be exploited to achieve regioselective guanidinylation. scholaris.ca For example, in molecules with multiple amine functionalities, the less sterically hindered primary amine often reacts preferentially.
Stereoselectivity in guanidinylation has been demonstrated in the synthesis of cyclic guanidines from unsaturated precursors. researchgate.net For instance, the iodocyclization of alkenyl guanidines, formed from the reaction of an amine with an S-methylisothiourea derivative, can proceed with a high degree of stereocontrol. researchgate.net The directing group on the alkene substrate plays a critical role in controlling the stereochemical outcome of the cyclization.
A notable example involves the chemoselective guanidinylation in the total synthesis of araiosamines. acs.org In this synthesis, a complex amine was reacted with a specific guanidinylating reagent to achieve reaction at the desired nitrogen atom, leaving other potentially reactive indole (B1671886) nitrogens untouched. acs.org This highlights the potential for fine-tuning the reactivity of guanidinylating agents to achieve high levels of selectivity. Furthermore, the synthesis of chiral guanidines from SMe-isothioureas derived from chiral amino acids has been achieved without racemization of the chiral center. mdpi.com
Reactions with Carbonyl Compounds and Their Derivatives
The reaction of this compound and related compounds with carbonyls, such as aldehydes and ketones, leads to the formation of various heterocyclic systems and other functionalized molecules. These reactions typically proceed through the initial nucleophilic attack of the amine on the carbonyl carbon. uobabylon.edu.iqlibretexts.org
The reaction of 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone oximes with reagents like ortho esters can lead to the formation of quinazoline (B50416) 3-oxides. thieme-connect.de Similarly, 3-aryl-2-methylisothioureas react with N-tosyl isocyandichloride to yield N-(3,4-dihydroquinazolin-4-ylidene)-p-toluenesulfonamides. thieme-connect.de
In the context of 2-aminobenzimidazoles, reactions with aldehydes and ketones produce the corresponding Schiff bases (azomethines), which often exhibit biological activity. core.ac.uk For example, 2-aminobenzimidazole (B67599) reacts with 5-substituted furfural (B47365) or 2-thiophenecarboxaldehyde to yield the corresponding imine derivatives. core.ac.uk
The reaction of S-methylisothiourea derivatives with β-ketoesters and aromatic aldehydes in the presence of an aromatic amine, catalyzed by a Cu(II)-grafted mesoporous catalyst, provides an efficient one-pot synthesis of tetrahydropyridine (B1245486) derivatives. scispace.com This pseudo five-component reaction demonstrates the utility of S-methylisothiourea as a building block in multicomponent reactions.
Amine Activation Strategies via Isothiourea Formation for Amidation
A novel and powerful strategy in organic synthesis involves the activation of amines as isothioureas for subsequent amidation reactions. organic-chemistry.orgacs.org This "inverse" approach to amide bond formation, where the amine is activated rather than the carboxylic acid, provides a solution for synthesizing challenging amides that are difficult to form using classical methods. organic-chemistry.orgacs.orgresearchgate.net
The process begins with the activation of a primary amine by transforming it into a bench-stable isothiourea. This can be achieved through a three-component reaction using commercially available reagents like an isocyanide (e.g., tert-butyl isocyanide) and a thiosulfonate (e.g., S-phenyl benzenethiosulfonate). organic-chemistry.orgacs.orguantwerpen.be The resulting N,N'-disubstituted-S-phenylisothiourea serves as the activated amine.
This activated isothiourea then reacts with a carboxylic acid, often under iron catalysis, to form the desired amide with high yield and selectivity. organic-chemistry.orgacs.org This method has shown broad functional group compatibility and is effective for a wide range of carboxylic acids, including alkanoic, aromatic, and heteroaromatic acids, as well as sterically hindered ones. organic-chemistry.org
Table 2: Key Features of Amine Activation for Amidation
| Feature | Description | Reference(s) |
| Activation Method | Three-component reaction to form a stable isothiourea | organic-chemistry.orgacs.orguantwerpen.be |
| Catalyst | Often iron-based, such as Fe(acac)₃ | organic-chemistry.orgacs.org |
| Scope | Broad, including sterically hindered and electronically challenging amides | organic-chemistry.orgacs.org |
| Key Intermediate | N,N'-disubstituted-S-phenylisothiourea | organic-chemistry.orgacs.org |
| Advantage | Overcomes limitations of classical acid-activation methods | organic-chemistry.orgacs.orgresearchgate.net |
This strategy has been successfully applied to the synthesis of N-(hetero)arylamides and N-arylamino acid amides. organic-chemistry.orguantwerpen.be In the latter case, the reaction of the activated N-arylamine with amino acids proceeds without epimerization of the chiral amino acid. uantwerpen.be The mechanism of this novel amide synthesis has been a subject of study, highlighting its importance in expanding the toolkit for amide bond formation. uantwerpen.be
Computational and Theoretical Studies
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 1-amino-2-methylisothiourea and the relative energies of its different spatial orientations.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. conflex.netchemaxon.com For flexible molecules like this compound, which has several rotatable bonds, multiple stable conformations, or conformers, may exist. Conformational analysis systematically explores these different conformations to identify the most energetically favorable ones. conflex.netchemaxon.com
Methods such as Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-31G*, are employed for these calculations. nih.gov Such studies can determine bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, in related isothiourea derivatives, it has been shown that different conformations can have varying stabilities, with energy differences that can be quantified computationally. cas.cz The presence of substituents can significantly influence the preferred conformation due to steric and electronic effects. cas.cz
Table 1: Representative Theoretical Bond Lengths and Angles for an Isothiourea Derivative
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S-C | 1.770(2) | S-C-N | 115.55(16) |
| C-N(1) | 1.372(3) | C-N(1)-C | 120.36(17) |
| C-N(2) | 1.301(3) | N(1)-C-N(2) | 129.2(2) |
| N(1)-C(backbone) | 1.306(3) |
Note: Data is illustrative and based on a related S-methyl-isothiourea structure. researchgate.net Actual values for this compound would require specific calculations.
Theoretical Prediction of Tautomeric Forms and Stability
Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. This compound can exist in different tautomeric forms. Computational methods are crucial for predicting the relative stability of these tautomers.
For example, S-methylisothiourea derivatives have been observed to exist as a mixture of tautomers in solution, a phenomenon that can be investigated using NMR spectroscopy and supported by theoretical calculations. tandfonline.com Quantum chemical calculations can determine the total energy of each tautomer, with the form having the lowest energy being the most stable and therefore the most abundant at equilibrium. cas.cz These calculations can also shed light on the energy barriers for the interconversion between tautomers.
Electronic Structure Analysis
The arrangement of electrons in a molecule is key to its chemical behavior. Computational methods provide detailed insights into the electronic structure of this compound.
HOMO/LUMO Orbital Studies and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, explaining reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. libretexts.org
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net
For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack, respectively. DFT calculations are commonly used to visualize these orbitals and determine their energies. researchgate.net
Table 2: Illustrative Frontier Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example values and the actual energies for this compound would need to be calculated specifically for the molecule.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density in a molecule is rarely uniform, leading to regions that are more electron-rich (negative) or electron-poor (positive). This charge distribution can be quantified through computational methods and visualized using molecular electrostatic potential (MEP) maps. libretexts.orgyoutube.com
MEP maps illustrate the electrostatic potential on the electron density surface of a molecule. libretexts.org Different colors are used to represent different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. youtube.com Green and yellow represent intermediate potentials.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the amino and imino groups, making them potential sites for interaction with electrophiles. The area around the hydrogen atoms of the amino group would likely show a positive potential.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely route for a given transformation.
For reactions involving isothioureas, such as their synthesis or subsequent reactions, computational studies can help to:
Identify Intermediates: Unstable species that are formed and consumed during the reaction can be computationally characterized.
Determine Transition State Structures: The high-energy structures that connect reactants to products can be located and their geometries determined.
Calculate Activation Energies: The energy barrier that must be overcome for a reaction to occur can be calculated, providing insight into the reaction rate.
Evaluate Reaction Pathways: Different possible mechanisms can be compared to determine the most energetically favorable one.
For example, computational models can be used to study the guanylation of 2-methylisothiourea intermediates or the nucleophilic attack on the isothiourea carbon. These studies can provide a detailed understanding of the factors that control the stereoselectivity and regioselectivity of such reactions. acs.org
Transition State Analysis and Reaction Pathway Profiling
Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves locating the saddle point on a potential energy surface that connects reactants to products, the energy of which determines the activation barrier of the reaction. nih.gov By modeling these pathways, chemists can understand the feasibility of a reaction, predict the formation of intermediates, and rationalize product distributions.
A detailed mechanistic investigation of the reaction between S-methylisothiosemicarbazide hydrogen iodide and methyl acetoacetate (B1235776) to form 3-methyl-5-oxo-3-pyrazolin-1-carboxamide (MOPC) has been performed using the B3LYP functional in DFT calculations. researchgate.net The study revealed a multi-step reaction pathway in an alkaline aqueous solution. The computationally profiled pathway involves the following key stages:
Formation of an intermediate, methyl acetoacetate S-methylisothiosemicarbazone.
Substitution of the methylthio (CH₃S⁻) group by a hydroxide (B78521) anion.
A subsequent cyclization step.
Formation of a carbanion.
Elimination of methanol (B129727) to yield the final pyrazol-5-one derivative.
In the broader context of isothiourea chemistry, DFT calculations, often using functionals like M06-2X, are employed to analyze stereodetermining transition states. rsc.org These analyses help explain the enantioselectivity of reactions by comparing the Gibbs free energies (ΔG) of competing transition states leading to different stereoisomers. rsc.org For instance, in reactions catalyzed by chiral isothioureas, computational models can reveal crucial non-covalent interactions, such as hydrogen bonding or π-π stacking, within the transition state that favor the formation of one enantiomer over the other. rsc.org
Table 1: Illustrative DFT-Calculated Parameters for a Proposed Reaction Step Note: This table is illustrative, based on typical data from computational studies of isothiourea-catalyzed reactions.
| Reaction Step | Transition State | Calculated Method | Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Michael Addition | TS1-R | M06-2X/def2-TZVP | 15.2 | Amide N-H |
| Michael Addition | TS1-S | M06-2X/def2-TZVP | 16.8 | Amide N-H |
| Intramolecular Cyclization | TS2 | B3LYP/6-31G(d) | 12.5 | Thiourea (B124793) Sulfur |
Kinetic Isotope Effect (KIE) Studies in Conjunction with Computational Data
The kinetic isotope effect (KIE) is a powerful experimental tool for probing reaction mechanisms. It measures the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H). wikipedia.org A primary KIE (kH/kD > 1) is typically observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org
While no specific KIE studies have been published for reactions directly involving this compound, the methodology of combining experimental KIEs with DFT calculations provides a robust framework for mechanistic validation. nih.govmdpi.com In this approach, experimental KIE values serve as a stringent benchmark for theoretical models. nih.gov Computational chemists calculate the theoretical KIEs for various proposed transition state structures. A close agreement between the experimental and calculated KIE for a specific transition state provides strong evidence that the proposed mechanism and TS geometry are correct. nih.govosti.gov
For example, in a hypothetical reaction where a C-H bond adjacent to the isothiourea moiety is cleaved, one could measure the ¹H/²H KIE. DFT calculations would then be used to model the transition state, and the predicted KIE would be compared to the experimental value. This comparison can distinguish between subtly different TS geometries and confirm whether the C-H bond cleavage is indeed part of the rate-limiting step. wikipedia.orgnih.gov
Table 2: Illustrative Interpretation of Kinetic Isotope Effect Data Note: This table provides a general guide to interpreting KIE values in the context of mechanistic studies.
| Experimental KIE (klight/kheavy) | Type of KIE | General Interpretation |
|---|---|---|
| ~1 | No effect | Bond to isotope is not broken or formed in the rate-determining step. |
| 2-8 (for C-H/C-D) | Normal Primary KIE | Bond to isotope is broken in the rate-determining step. |
| 0.7-1.0 (for C-H/C-D) | Inverse Secondary KIE | Hybridization of the carbon atom changes from sp² to sp³ in the transition state. |
| 1.0-1.4 (for C-H/C-D) | Normal Secondary KIE | Hybridization of the carbon atom changes from sp³ to sp² or hyperconjugation stabilizes the transition state. mdpi.com |
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of newly synthesized compounds. acs.orgrsc.org
Simulation of UV-Visible Absorption Spectra
Time-dependent density functional theory (TD-DFT) is the standard method for simulating UV-Visible electronic absorption spectra in solution. mdpi.comresearchgate.net These calculations predict the excitation energies (wavelengths, λ) and oscillator strengths (related to absorption intensity, ε) of electronic transitions. acs.org
For ligands derived from S-methylisothiosemicarbazide, experimental UV-Vis spectra have been recorded and supported by computational analysis. A tetradentate ligand based on S-methylisothiosemicarbazide was found to exhibit several absorption bands in dichloromethane, with prominent peaks recorded at 381 nm, 348 nm, and 291 nm. acs.org TD-DFT calculations performed on these structures help assign these absorptions to specific electronic transitions, such as π→π* or n→π* transitions within the conjugated system. acs.org Comparing the computed spectra with experimental results allows for validation of the ground-state geometry and electronic structure obtained from DFT. researchgate.net
Table 3: Experimental UV-Visible Absorption Data for an S-Methylisothiosemicarbazide-Based Ligand Data from a study on a tetradentate ligand derived from S-methylisothiosemicarbazide in CH₂Cl₂. acs.org
| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Probable Assignment |
|---|---|---|
| 381 | 41,120 | π→π* transition |
| 348 | 29,105 | π→π* transition |
| 291 | 21,455 | n→π* transition |
Prediction of Vibrational Frequencies (FTIR) and NMR Chemical Shifts
Vibrational Frequencies (FTIR) DFT calculations are routinely used to predict the harmonic vibrational frequencies of molecules. uit.no These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and method limitations, can be compared directly with experimental Fourier-transform infrared (FTIR) spectra. acs.org This comparison aids in the assignment of complex experimental spectra, confirming the presence of specific functional groups.
For thiosemicarbazide (B42300) derivatives, characteristic IR bands include N-H stretching, C=S stretching, and SO₂ stretching (if present). acs.org For instance, in related quinoline-based thiosemicarbazides, N-H bands appear in the 3340–2953 cm⁻¹ region, while the C=S band is observed around 1220–1209 cm⁻¹. acs.org DFT vibrational analysis on this compound would predict the frequencies for its N-H stretches, C=N stretch, and S-CH₃ vibrations, providing a theoretical spectrum to validate its structure.
Table 4: Representative Experimental and Calculated FTIR Frequencies for Thiosemicarbazide Derivatives This table combines representative data from studies on related thiosemicarbazide structures to illustrate typical vibrational modes. acs.orgacs.org
| Vibrational Mode | Typical Experimental Range (cm-1) | Typical Calculated Range (B3LYP, scaled, cm-1) |
|---|---|---|
| N-H Stretch | 3340 - 3150 | 3350 - 3180 |
| C-H Stretch (methyl) | 2980 - 2850 | 2990 - 2870 |
| C=N Stretch | 1650 - 1550 | 1640 - 1560 |
| N-H Bend | 1620 - 1500 | 1610 - 1510 |
| C=S Stretch | 1250 - 1020 | 1230 - 1050 |
NMR Chemical Shifts Predicting nuclear magnetic resonance (NMR) chemical shifts using DFT, typically employing the gauge-independent atomic orbital (GIAO) method, has become an indispensable tool for structure elucidation. rsc.orgnih.gov Calculated isotropic shielding values are converted to chemical shifts (δ, in ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Detailed experimental ¹H and ¹³C NMR data are available for products derived from this compound. researchgate.net For example, in the MOPC product, the methyl protons show a ¹H signal at 1.89 ppm, which correlates in an HSQC spectrum to a ¹³C signal at 11.9 ppm. researchgate.net Advanced 2D NMR techniques like HMBC and NOESY, along with ¹⁵N NMR, provide further structural constraints that can be compared with computationally predicted values. researchgate.netacs.org The accuracy of modern DFT functionals for predicting ¹H and ¹³C chemical shifts can reach root-mean-square deviations (RMSD) of 0.15 ppm and 2.5 ppm, respectively, making them highly reliable for distinguishing between possible isomers. nrel.gov
Table 5: Illustrative Experimental and Predicted NMR Chemical Shifts This table presents typical experimental values for functional groups found in S-methylisothiosemicarbazide derivatives and the expected accuracy of DFT predictions. researchgate.netnrel.govmdpi.com
| Atom | Functional Group | Typical Experimental δ (ppm) | Typical DFT Prediction Accuracy (RMSD, ppm) |
|---|---|---|---|
| ¹H | -NH₂ / -NH- | 5.0 - 10.5 (broad, exchangeable) | ~0.15 - 0.20 |
| ¹H | S-CH₃ | ~2.0 - 2.5 | ~0.15 - 0.20 |
| ¹³C | C=N (isothiourea) | ~160 - 175 | ~2.0 - 3.0 |
| ¹³C | S-CH₃ | ~10 - 15 | ~2.0 - 3.0 |
| ¹⁵N | -NH₂ | -300 to -340 | ~10 - 20 |
| ¹⁵N | C=N-H | -150 to -250 | ~10 - 20 |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the primary structure of 1-Amino-2-methylisothiourea. The ¹H spectrum reveals the number and type of hydrogen environments, while the ¹³C spectrum provides analogous information for the carbon skeleton.
In the ¹H NMR spectrum, the S-methyl (S-CH₃) group is expected to appear as a distinct singlet, typically in the range of δ 2.3–2.7 ppm, due to the absence of adjacent protons for coupling. acs.org The protons of the amino (NH₂) and imino (NH) groups would produce signals that can be broad and their chemical shifts can vary depending on the solvent and concentration. In various derivatives of S-methylisothiosemicarbazide, NH protons have been observed over a wide range. mdpi.com
The ¹³C NMR spectrum is characterized by two key signals. The carbon of the S-methyl group appears at a high field, while the C=N carbon is significantly downfield-shifted, reflecting its sp² hybridization and attachment to electronegative nitrogen atoms. The specific chemical shifts are sensitive to the molecular environment and whether the compound is in its free base or salt form. idsi.mdresearchgate.net
Table 1: Expected NMR Chemical Shifts (δ) for this compound This table is based on data from structurally related S-methylisothiosemicarbazide derivatives.
| Group | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| S-CH₃ | ¹H | ~2.3 - 2.7 | Singlet (s) | Shielded methyl group attached to sulfur. acs.org |
| NH / NH₂ | ¹H | Variable | Broad singlet (br s) | Chemical shift is solvent and concentration dependent. mdpi.com |
| S-C H₃ | ¹³C | ~15 | Quartet (q) (in coupled spectrum) | Aliphatic carbon signal. |
| C =N | ¹³C | >150 | Singlet (s) (in decoupled spectrum) | sp²-hybridized carbon in an imine-like environment. idsi.mdresearchgate.net |
Two-dimensional NMR experiments are crucial for confirming atomic connectivity and resolving complex structural features.
Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a ¹H-¹H COSY spectrum would primarily confirm the absence of correlations for the S-methyl singlet, verifying it is an isolated spin system. It would also help in assigning the different N-H protons by observing their potential, albeit often weak, couplings. Studies on related S-methylisothiosemicarbazide derivatives have utilized COSY to confirm structural assignments. idsi.mdresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These heteronuclear techniques map direct, one-bond correlations between protons and the carbons to which they are attached. An HSQC or HMQC spectrum of this compound would show a clear cross-peak correlating the singlet signal of the S-CH₃ protons in the ¹H dimension to the S-CH₃ carbon signal in the ¹³C dimension. This provides an unambiguous link between the proton and carbon signals for this group. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations, typically over two to three bonds, between protons and carbons. This is exceptionally useful for piecing together the molecular skeleton. For this compound, an HMBC spectrum would be expected to show a key correlation from the protons of the S-CH₃ group to the C=N carbon, confirming the connectivity of the isothiourea core. researchgate.net Such techniques have been instrumental in confirming the structures of complex reaction products involving S-methylisothiosemicarbazide. researchgate.net
1H NMR and 13C NMR for Primary Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying the functional groups present in a compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" based on the functional groups present. For this compound, key absorptions are expected for the N-H, C=N, and C-S bonds. The N-H stretching vibrations of the amino groups typically appear as a broad band in the 3100-3400 cm⁻¹ region. mdpi.commdpi.com The C=N stretching vibration is expected in the 1550-1650 cm⁻¹ range, while the C-S stretch appears at lower wavenumbers, typically around 700-800 cm⁻¹. mdpi.com
Table 2: Characteristic FTIR Absorption Bands for this compound This table is based on data from structurally related S-methylisothiosemicarbazide derivatives.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (NH₂) | N-H Stretch | 3100 - 3400 | Medium-Strong, Broad |
| Imino (C=N) | C=N Stretch | 1550 - 1650 | Medium-Strong |
| Methyl (CH₃) | C-H Stretch | 2850 - 3000 | Medium |
| Thiomethyl (C-S) | C-S Stretch | 700 - 800 | Weak-Medium |
These characteristic bands have been identified in various S-methylisothiosemicarbazone and related complexes. acs.orgmdpi.commdpi.com
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. For this compound, the C=N and C-S bonds, which have high polarizability, are expected to produce strong signals in the Raman spectrum. scirp.org The C-S vibration, in particular, which can be weak in FTIR, is often clearly observed in Raman spectra, with studies on related metal complexes assigning this vibration to bands around 780 cm⁻¹. scirp.orgresearchgate.net This makes Raman spectroscopy a valuable tool for confirming the integrity of the isothiourea core.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.
For this compound (C₂H₇N₃S, molecular weight: 105.16 Da), an electrospray ionization (ESI) mass spectrum run in positive mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 106.17. Adducts with sodium, [M+Na]⁺, at m/z 128.15 may also be observed. acs.org
Electron impact (EI) ionization would lead to fragmentation, providing clues to the molecular structure. Key fragmentation pathways would likely involve the cleavage of the relatively weak bonds. Expected fragmentation patterns include:
Loss of a methyl radical (•CH₃) from the S-methyl group.
Loss of the thiomethyl radical (•SCH₃), which is often a characteristic fragmentation for S-methylisothiourea derivatives. researchgate.net
Cleavage of the N-N bond.
Loss of an amino radical (•NH₂).
Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the sequence and connectivity of the atoms. Mass spectrometry has been widely used to characterize products from reactions involving S-methylisothiosemicarbazide and its derivatives. acs.orgscirp.orgtandfonline.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials.
Single crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a molecule and how those molecules are packed in a crystal lattice. rsc.orgucibio.ptyork.ac.uk This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. ucibio.pt The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined with high precision. rsc.org
The process typically involves mounting a crystal on a goniometer within an X-ray diffractometer. rigaku.com Data is collected, reduced, and the structure is solved using specialized software. rsc.org The final output provides detailed information on bond lengths, bond angles, and intermolecular interactions. This technique was used to determine the crystal structures of various compounds, where data was collected at low temperatures (e.g., 173 K) to minimize thermal vibrations and obtain a more accurate structure. rsc.org
Table 3: Overview of Single Crystal X-ray Crystallography
| Aspect | Description | Reference |
| Principle | Determines the three-dimensional arrangement of atoms by analyzing the diffraction pattern of X-rays passing through a single crystal. | rsc.orgucibio.ptyork.ac.uk |
| Instrumentation | X-ray diffractometer with a goniometer, X-ray source (e.g., Mo-Kα), and a detector. | rsc.orgrigaku.com |
| Output | Provides precise bond lengths, bond angles, and details of the crystal packing. | rsc.orggtu.edu.tr |
| Application | Absolute determination of molecular and crystal structure. | rsc.org |
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. americanpharmaceuticalreview.com Instead of a single crystal, a finely powdered sample containing a multitude of tiny, randomly oriented crystallites is used. americanpharmaceuticalreview.com The resulting diffraction pattern is a "fingerprint" that is unique to a specific crystalline phase. americanpharmaceuticalreview.com
PXRD is particularly useful for confirming the phase purity of a synthesized compound by comparing the experimental pattern with a pattern calculated from single crystal X-ray data. researchgate.net It is also a fundamental technique for identifying different polymorphic forms of a substance, which can have different physical properties. rigaku.com The technique is governed by the Bragg Law (λ = 2dₕₖₗ sinθ), which relates the X-ray wavelength (λ) to the spacing between crystal lattice planes (dₕₖₗ) and the diffraction angle (θ). americanpharmaceuticalreview.com
Table 4: Summary of Powder X-ray Diffraction
| Feature | Description | Reference |
| Principle | Generates a unique diffraction pattern ("fingerprint") from a polycrystalline (powdered) sample. | americanpharmaceuticalreview.com |
| Application | Confirms phase purity, identifies crystalline phases, and characterizes different polymorphs. | researchgate.netrigaku.com |
| Sample Requirement | Finely ground powder with randomly oriented crystallites. | americanpharmaceuticalreview.com |
| Data Representation | A plot of diffracted X-ray intensity versus the diffraction angle (2θ). | americanpharmaceuticalreview.com |
Single Crystal X-ray Crystallography for Absolute Molecular and Crystal Structure Determination
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. iosrjournals.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. unchainedlabs.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are parts of the molecule that absorb light. iosrjournals.org
For compounds like this compound, which may contain chromophoric groups, UV-Vis spectroscopy can be used to monitor reactions or assess purity. The technique is governed by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. unchainedlabs.com A typical UV-Vis spectrum is a plot of absorbance versus wavelength. For example, some aromatic amino acids, which are components of proteins, exhibit characteristic absorption peaks around 280 nm. iosrjournals.org
Table 5: Principles of UV-Vis Absorption Spectroscopy
| Aspect | Description | Reference |
| Principle | Measures the absorption of ultraviolet and visible light by a sample, which corresponds to electronic transitions. | iosrjournals.orgunchainedlabs.com |
| Application | Quantification of compounds in solution, monitoring reactions, and assessing purity. | unchainedlabs.com |
| Governing Law | Beer-Lambert Law (A = εbc). | unchainedlabs.com |
| Output | A spectrum plotting absorbance against wavelength. | researchgate.net |
Thermal Analysis Techniques (TGA, DTG, DTA) for Decomposition Studies
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. uni-siegen.de These methods are particularly valuable for investigating the thermal stability and decomposition behavior of compounds like this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. uni-siegen.de A plot of mass versus temperature (a thermogram) reveals the temperatures at which decomposition or other mass loss events (like dehydration) occur. nih.gov
Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve (d(mass)/dT). It plots the rate of mass change as a function of temperature, with peaks indicating the temperatures of maximum mass loss rate. nih.gov
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are both heated. uni-siegen.de This reveals whether physical or chemical changes are endothermic (absorbing heat, e.g., melting) or exothermic (releasing heat, e.g., crystallization or some decompositions). uni-siegen.de
Together, these techniques provide a comprehensive picture of a compound's thermal behavior. researchgate.net For instance, a weight loss step in a TGA curve corresponding to an endothermic peak in a DTA curve might indicate a decomposition process that requires energy input. uni-siegen.de These analyses are often performed under an inert atmosphere, such as nitrogen, to prevent oxidation. nih.gov
Table 6: Overview of Thermal Analysis Techniques
| Technique | Abbreviation | Measures | Information Provided | Reference |
| Thermogravimetric Analysis | TGA | Mass change vs. temperature | Thermal stability, decomposition temperatures, sample composition. | uni-siegen.denih.gov |
| Derivative Thermogravimetry | DTG | Rate of mass change vs. temperature | Temperatures of maximum decomposition rate. | nih.gov |
| Differential Thermal Analysis | DTA | Temperature difference vs. temperature | Endothermic and exothermic transitions (e.g., melting, decomposition). | uni-siegen.de |
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Heterocyclic Architectures
The strategic use of 1-amino-2-methylisothiourea has led to the development of efficient synthetic routes for various heterocyclic systems, which are core structures in many biologically active molecules and functional materials.
Synthesis of Pyrimidine (B1678525) Derivatives
This compound serves as a key precursor in the synthesis of pyrimidine derivatives. Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids, DNA, and RNA. bibliomed.org They also form the structural basis for many synthetic compounds with therapeutic applications, such as barbiturates and the HIV drug, Zidovudine. bibliomed.org
One common approach involves the condensation of S-methylisothiourea with a three-carbon bifunctional component. bu.edu.eg For instance, the reaction of S-methylisothiourea sulfate (B86663) with 2-(ethoxymethylene)malononitrile in the presence of sodium acetate (B1210297) yields 4-amino-2-(methylthio)pyrimidine-5-carbonitrile. derpharmachemica.comderpharmachemica.com This intermediate can be further modified; for example, basic hydrolysis converts the carbonitrile to a carboxamide, and treatment with hydrazine (B178648) hydrate (B1144303) introduces a hydrazinyl group, opening pathways to fused pyrimidine systems. derpharmachemica.comderpharmachemica.com
Another strategy involves the reaction of 3-cyano-2-methylisothiourea with cyclic ketones like cyclopentanone (B42830) or cyclohexanone, catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to produce 4-aminopyrimidine (B60600) derivatives. bu.edu.eg Furthermore, halogenated enones can be reacted with S-methylisothiourea sulphate to achieve 6-methylenesubstituted-4-trichloromethyl-2-methylsulfanylpyrimidines. bu.edu.eg
The synthesis of pyrimidine-based 2-aminobenzothiazole (B30445) derivatives can be achieved by first preparing 2-benzothaizolyl guanidine (B92328) from 2-aminobenzothiazole and S-methyl isothiourea. This guanidine derivative then undergoes a modified Biginelli reaction with substituted benzaldehydes and active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) to yield the target pyrimidines. nih.gov
| Starting Material(s) | Reagents | Product | Reference(s) |
| S-methylisothiourea sulfate, 2-(ethoxymethylene)malononitrile | Anhydrous sodium acetate, DMF | 4-amino-2-(methylthio)pyrimidine-5-carbonitrile | derpharmachemica.comderpharmachemica.com |
| 3-cyano-2-methylisothiourea, Cyclopentanone/Cyclohexanone | DBU | 4-aminopyrimidine derivatives | bu.edu.eg |
| Halogenated enone, S-methylisothiourea sulphate | Methanol (B129727)/water, HCl | 6-methylenesubstituted-4-trichloromethyl-2-methylsulfanylpyrimidines | bu.edu.eg |
| 2-aminobenzothiazole, S-methyl isothiourea; then with substituted benzaldehydes, ethyl acetoacetate | Acidic medium (for guanidine formation) | Pyrimidine-based 2-aminobenzothiazole derivatives | nih.gov |
Formation of Triazole Ring Systems
The 1,2,4-triazole (B32235) ring is a prominent scaffold in medicinal chemistry, found in numerous clinically used drugs. wiley.com this compound derivatives are instrumental in constructing this heterocyclic system.
A key intermediate, S-methyl-N-benzoyl-isothiourea, can be synthesized from S-methylisothiourea and an activated benzotriazole (B28993) intermediate. rsc.org The subsequent cyclization reaction of this N-benzoylisothiourea with phenylhydrazine (B124118) leads to the formation of 1,5-diphenyl-3-amino-1,2,4-triazole. rsc.org Microwave-assisted synthesis has been shown to be an efficient method for producing 1,5-diaryl-3-amino-1,2,4-triazoles in good yields and with short reaction times. rsc.org
The synthesis of 3-amino-5-substituted-1,2,4-triazoles can be achieved through a multi-step process starting from carboxylic acids, which are converted to their corresponding hydrazides, and then reacted with S-methylisothiourea sulfate. mdpi.com These triazoles can then be used to synthesize more complex structures, such as 1,2,4-triazole-based 4-thiazolidinones. mdpi.com
| Starting Material(s) | Reagents | Product | Reference(s) |
| S-methylisothiourea, Benzoic acid | N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt) | S-methyl-N-benzoyl-isothiourea | rsc.org |
| N-benzoylisothiourea, Phenylhydrazine | DMF, Microwave irradiation | 1,5-diphenyl-3-amino-1,2,4-triazole | rsc.org |
| Carboxylic acid esters | Hydrazine hydrate, S-methylisothiourea sulfate, NaOH | 3-amino-5-substituted-1,2,4-triazoles | mdpi.com |
Construction of Thiazole (B1198619) and Thiazolidine (B150603) Systems
Thiazole and thiazolidine rings are important five-membered heterocyclic systems present in many physiologically active compounds. researchgate.net
The synthesis of pyrimidine-based 2-aminobenzothiazole derivatives often involves the initial reaction of 2-aminobenzothiazole with S-methyl isothiourea to form a guanidine intermediate, which is then cyclized. nih.gov
While direct synthesis of thiazoles from this compound is less commonly reported, its derivatives are used to build more complex molecules containing the thiazole ring. For example, 3-amino-1,2,4-triazoles, which can be synthesized using S-methylisothiourea, are key intermediates for the synthesis of 1,2,4-triazole-based 4-thiazolidinones. mdpi.com This involves the reaction of the aminotriazole with an aromatic aldehyde to form a Schiff base, followed by cyclization with mercaptoacetic acid. mdpi.com
Preparation of Imidazolones and Oxadiazoles (B1248032)
Imidazolones and oxadiazoles are heterocyclic compounds with diverse biological activities. While direct routes from this compound are not extensively documented, its role as a precursor to other reactive intermediates is crucial.
For instance, in the synthesis of thiazole-tethered imidazolones, an α-bromo ketone derivative was reacted with urea (B33335) to yield a 4-(thiazol-5-yl)-1H-imidazol-2(3H)-one, although in a low yield. nih.gov
The synthesis of 2-amino-1,3,4-oxadiazoles often proceeds through the cyclization of semicarbazide (B1199961) or thiosemicarbazide (B42300) precursors. organic-chemistry.org A highly efficient method involves the tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides, which consistently outperforms the corresponding semicarbazide cyclizations. organic-chemistry.org These thiosemicarbazides can be prepared from acyl hydrazides and isothiocyanates. While not a direct application of this compound, the related thiourea (B124793) chemistry is central to these transformations.
In a different approach, 2-(thiazol-4-yl)-1,3,4-oxadiazole analogs have been prepared starting from an N-substituted thiourea which is reacted with ethyl 3-bromo-2-oxopropanoate to form an ethyl thiazolo-4-carboxylate. nih.gov This ester is then converted to a hydrazide, which is cyclized with cyanogen (B1215507) bromide to form the oxadiazole ring. nih.gov
| Heterocycle | Synthetic Strategy | Key Intermediates | Reference(s) |
| Imidazolone | Reaction of α-bromo ketone with urea | α-bromo ketone, urea | nih.gov |
| Oxadiazole | Tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides | Thiosemicarbazides | organic-chemistry.org |
| Oxadiazole | Multi-step synthesis from N-substituted thiourea | Ethyl thiazolo-4-carboxylate, Thiazole-4-carbohydrazide | nih.gov |
Synthesis of Thiadiazoles
1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. nih.gov They are known for their wide range of pharmacological activities. nih.gov
The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through a one-pot reaction of carboxylic acid hydrazides with trimethylsilyl (B98337) isothiocyanate (TMSNCS). rsc.org This method involves the in situ formation of thiosemicarbazides followed by cyclodehydration under acidic conditions. rsc.org Another approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE), which proceeds through the acylation of thiosemicarbazide and subsequent cyclodehydration. mdpi.com
Furthermore, 2-(thiazol-4-yl)-1,3,4-thiadiazole analogs have been synthesized from a 2-carbonylhydrazinecarbothioamide intermediate, which is cyclized using phosphoryl trichloride. nih.gov
Role in Complex Organic Molecule Construction
This compound and its derivatives are considered valuable C1 building blocks in organic synthesis. diva-portal.org These small, reactive molecules provide the fundamental units for constructing larger, more complex organic structures. boronmolecular.comhilarispublisher.com The ability to introduce specific functional groups and build heterocyclic scaffolds makes them essential tools in medicinal chemistry and materials science. boronmolecular.comhilarispublisher.com
The synthesis of complex molecules often relies on a building block-based approach, where stereochemical information from the building blocks is transferred to the final product through stereospecific reactions. nih.gov this compound's reactivity allows for its incorporation into linear precursors that can then undergo cyclization to form topologically complex molecules. nih.gov Its use in the synthesis of various nitrogen-containing heterocycles highlights its importance in generating the structural diversity found in many natural products and active pharmaceuticals. nih.govnih.gov
Peptide Analogue Synthesis via Guanidinylation Strategies
The guanidinium (B1211019) group is a key feature in many biologically active molecules, notably the amino acid arginine. The process of introducing this group into a molecule, known as guanidinylation, is a critical strategy in synthesizing peptide analogues to enhance biological activity or stability. S-methylisothiourea derivatives are among the most frequently used reagents for this transformation. thieme-connect.com
The general approach involves the reaction of a primary amine, such as the side chain of lysine (B10760008) or ornithine within a peptide, with a protected S-methylisothiourea derivative. thieme-connect.comresearchgate.net The selection of protecting groups on the isothiourea nitrogen atoms is crucial, as it influences reactivity and determines the conditions needed for subsequent deprotection. Commonly used protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). thieme-connect.com Research has shown that N,N'-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N'-bis(ortho-bromo-Cbz)-S-methylisothiourea are particularly effective guanidinylating reagents. thieme-connect.com
A key advantage of this methodology is its compatibility with solid-phase peptide synthesis (SPPS). mdpi.comnih.gov For instance, a peptide chain can be elongated on a resin support using an amino acid like Boc-Lys(Fmoc)-OH. After selective removal of the Fmoc protecting group, the exposed amine on the lysine side chain can be guanidinylated using an appropriate S-methylisothiourea reagent. researchgate.net The efficiency of this on-resin guanidinylation can be influenced by the reagent's concentration and the solvent used. researchgate.net
This strategy has been employed to create cyclic peptide analogues. In one example, a thiourea bridge within a cyclic enkephalin was converted to a diversely substituted guanidine bridge through an S-methylation step, forming a S-methyl-isothiourea intermediate that was subsequently reacted with an amine. nih.gov This highlights the power of isothiourea chemistry to generate complex peptide analogues with modified structural and functional properties.
| Isothiourea Reagent/Intermediate | Application/Strategy | Key Findings/Features | Reference |
|---|---|---|---|
| N,N′-di-Boc-S-methylisothiourea | Guanidinylation of amines and amino acids. | A common reagent for introducing Boc-protected guanidino groups. thieme-connect.com | thieme-connect.com |
| N,N′-di-Cbz-S-methylisothiourea | Guanidinylation of amines. | Used for introducing Cbz-protected guanidino groups. thieme-connect.com | thieme-connect.com |
| N,N′-[Z(2Cl)]₂-S-methylisothiourea | Guanidinylation of peptide-resins. | Demonstrated to be a superior reagent for on-resin guanidinylation. thieme-connect.comresearchgate.net | thieme-connect.comresearchgate.net |
| S-methyl-isothiourea bridge | Intermediate in cyclic peptide modification. | Formed from a thiourea bridge, allowing for the synthesis of diversely substituted guanidine-bridged enkephalins. nih.gov | nih.gov |
| N-carbamoylated S-methylisothiourea | Synthesis of functionalized arginine building blocks. | Used in the key guanidinylation step to produce an alkyne-functionalized arginine derivative for SPPS. nih.gov | nih.gov |
Functionalization of Amino Acids via Isothiourea Intermediates
Beyond guanidinylation, isothiourea intermediates are central to various methods for the functionalization of amino acids, enabling the synthesis of non-natural α-amino acid derivatives. These methods often rely on the catalytic generation of reactive intermediates from amino acid precursors.
A prominent strategy involves the enantioselective α-functionalization of glycine (B1666218) derivatives. semanticscholar.org For example, isothiourea catalysis can facilitate the 1,6-addition of glycine Schiff base aryl esters to para-quinone methides, yielding a range of α-functionalized α-amino acid derivatives. semanticscholar.org The activated aryl ester products can then be converted into other esters, amides, or thioesters. semanticscholar.org
Tandem catalysis, combining a transition metal with an isothiourea organocatalyst, has emerged as a powerful tool for creating complex amino acid derivatives. One such process uses palladium catalysis for N-allylation of a glycine aryl ester, followed by an enantioselective acs.orgnih.gov-sigmatropic rearrangement promoted by a chiral isothiourea catalyst. mdpi.com This dual catalytic protocol generates α-amino acid derivatives with two adjacent stereocenters in good yields and high stereoselectivity. acs.orgmdpi.com
Furthermore, isothiourea intermediates can be generated directly from amino acids to introduce new functionalities. The reaction of 2-dithiomethylcarboimidatebenzothiazole with chiral amino acids produces S-methyl-isothiourea carboxylates as stable intermediates. researchgate.netresearchgate.net These intermediates can be subsequently transformed, for instance, by reaction with methyl iodide to yield S-methyl-isothiourea methyl esters, effectively functionalizing the original amino acid. researchgate.netresearchgate.net
| Reaction Type | Amino Acid Precursor | Isothiourea Role | Product | Reference |
|---|---|---|---|---|
| Tandem N-allylation/ acs.orgnih.gov-rearrangement | N,N-disubstituted glycine aryl ester | Chiral organocatalyst (e.g., tetramisole) promotes enantioselective rearrangement. mdpi.com | α-Amino acid derivatives with two contiguous stereocenters. mdpi.com | mdpi.com |
| Enantioselective 1,6-addition | Glycine Schiff base aryl ester | Nucleophilic organocatalyst for addition to para-quinone methides. semanticscholar.org | β-Functionalized α-amino acid derivatives. semanticscholar.org | semanticscholar.org |
| Functionalization via S-methylisothiourea carboxylates | Chiral amino acids (e.g., glycine, alanine) | Forms an isolable S-methylisothiourea intermediate with the amino acid. researchgate.netresearchgate.net | S-methylisothiourea methyl esters and other derivatives. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Catalytic Applications in Organic Transformations
The utility of isothioureas extends prominently into the domain of catalysis, where their derivatives function as highly effective organocatalysts and as foundational units for creating robust heterogeneous catalysts.
Organocatalysis Utilizing Isothiourea Derivatives
Chiral isothioureas have become well-established as powerful Lewis base organocatalysts for a wide array of enantioselective transformations. wiley.comresearchgate.net Their catalytic activity stems from their ability to react with carboxylic acid derivatives (such as anhydrides or acyl imidazoles) to form reactive acyl ammonium (B1175870) intermediates. wiley.comtcichemicals.com Depending on the substrate, this can lead to the formation of α,β-unsaturated acyl ammonium species or C(1)-ammonium enolates, which then engage in stereocontrolled reactions. wiley.comresearchgate.net
Isothiourea catalysts like tetramisole (B1196661) and its derivatives (e.g., HBTM, HyperBTM) have been successfully applied in numerous reactions:
Michael Additions: Chiral isothioureas catalyze the asymmetric intermolecular Michael addition of nucleophiles like arylacetic acids to α-keto-β,γ-unsaturated esters, producing dihydropyranones with high diastereo- and enantiocontrol. nih.gov They also promote the addition of malonates to α,β-unsaturated aryl esters with excellent enantioselectivity. acs.org
Lactonizations: Tetramisole is effective in promoting asymmetric intramolecular Michael addition-lactonization of enone acids, yielding carbo- and heterocyclic products with high stereoselectivity. nih.gov
[2+2] Cycloadditions: Isothiourea catalysts can generate C(1)-ammonium enolates from arylacetic anhydrides, which then undergo enantioselective [2+2] cycloaddition with N-alkyl isatins to form spirocyclic β-lactones. nih.gov
Acylative Kinetic Resolution: These catalysts have been used for the kinetic resolution of various alcohols, demonstrating their utility in separating racemic mixtures. nih.gov
The mechanism often involves the generation of a chiral acyl ammonium ion, which undergoes a stereoselective reaction with a nucleophile or electrophile before the catalyst is regenerated. tcichemicals.com The development of isothiourea catalysis has provided synthetic chemists with reliable methods to access chiral molecules from simple starting materials. wiley.com
| Catalyst Type | Reaction Class | Reactive Intermediate | Example Application | Reference |
|---|---|---|---|---|
| Tetramisole | Michael Addition-Lactonization | Acyl ammonium | Synthesis of anti-dihydropyranones from arylacetic acids. nih.gov | nih.gov |
| HyperBTM | [2+2] Cycloaddition | C(1)-Ammonium enolate | Synthesis of spirocyclic β-lactones from isatins and anhydrides. nih.gov | nih.gov |
| HBTM / HyperBTM | Michael Addition | α,β-Unsaturated acyl ammonium | Addition of malonates to α,β-unsaturated p-nitrophenyl esters. acs.org | acs.org |
| Polymer-supported Isothiourea | Acylative Kinetic Resolution | Acyl ammonium | Kinetic resolution of tertiary alcohols. nih.gov | nih.gov |
Precursors for Heterogeneous Catalysts
A significant advancement in catalysis is the immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems. This approach simplifies catalyst recovery and product purification, enhancing the sustainability of chemical processes. acs.orgnih.gov Isothiourea derivatives have proven to be excellent candidates for this heterogenization.
One successful strategy involves anchoring the isothiourea catalyst onto a polymer support. For example, a polymer-supported isothiourea catalyst was developed and applied to the kinetic resolution of alcohols. This heterogeneous system could be used in both batch and continuous-flow reactors and was recycled with no loss in activity or selectivity. nih.gov Polystyrene (PS) is a common support, leading to catalysts referred to as PS-isothiourea. researchgate.net
In another approach, isothiourea functionalities have been grafted onto inorganic materials. A novel heterogeneous mesoporous catalyst was synthesized by functionalizing SBA-15 silica (B1680970) with S-methylisothiourea and then grafting it with Cu(II) ions. scispace.com This material, SBA-15/E-SMTU-Cu(II), demonstrated superior catalytic activity in the one-pot, multi-component synthesis of tetrahydropyridine (B1245486) derivatives. scispace.com The high surface area and ordered pore structure of supports like SBA-15 are advantageous for catalytic applications. scispace.com These examples show that isothioureas can serve as versatile precursors for robust, recyclable heterogeneous catalysts for a range of organic transformations. nih.govscispace.com
| Support Material | Isothiourea Precursor/Functionality | Catalyst Description | Application | Reference |
|---|---|---|---|---|
| Merrifield-resin (Polystyrene) | Isothiourea catalyst | Polymer-supported isothiourea (recyclable). | Acylative kinetic resolution of tertiary alcohols in batch and flow. nih.gov | nih.gov |
| SBA-15 (Mesoporous Silica) | S-methylisothiourea aminated epibromohydrin | Cu(II)-grafted SBA-15 functionalized with isothiourea (SBA-15/E-SMTU-CuII). | One-pot synthesis of tetrahydropyridine derivatives. scispace.com | scispace.com |
| Polystyrene | Isothiourea | PS-isothiourea. | Enantioselective [4+2] annulation reactions. researchgate.net | researchgate.net |
Precursor for Advanced Functional Materials
The chemical properties that make isothioureas valuable in synthesis also make them useful precursors for creating advanced functional materials, particularly in the fields of chemical sensing and energy storage.
Development of Materials for Sensors and Energy Storage
Thiourea and isothiourea derivatives are recognized for their ability to interact with various ions through coordination and hydrogen bonding, making them excellent candidates for chemosensors. researchgate.net The nitrogen and sulfur atoms act as binding sites for both cations and anions. researchgate.net
For example, a thiourea derivative, N¹,N³-bis[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]isophthalamide (TPC), has been investigated as a potential ionophore for a copper ion sensor. science.gov When immobilized in a polymer membrane, it exhibited a clear potentiometric response to copper ions, demonstrating its utility in sensor fabrication. science.gov Other thiourea derivatives have been successfully used as sensors for mercury. mdpi.com
In addition to discrete sensors, isothiourea-derived structures are being incorporated into more complex materials. They can serve as building blocks for metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. researchgate.net Furthermore, 1,2,4-triazole compounds, which can be synthesized from isothiourea-derived aminoguanidines, are gaining prominence in the development of materials for energy storage and sensors due to their high thermal stability and coordination ability. researchgate.net The versatility of the isothiourea core allows for its incorporation into a variety of material architectures designed for specific functions.
| Material Type/Application | Role of Isothiourea/Thiourea Derivative | Target Analyte/Function | Reference |
|---|---|---|---|
| Ionophore for Ion-Selective Electrode | Acts as the active sensing component (ionophore). | Copper (Cu²⁺) ions. science.gov | science.gov |
| Chemosensor | Serves as a binding agent for heavy metals. | Mercury (Hg²⁺) ions. mdpi.com | mdpi.com |
| Precursor for Advanced Materials | Building block for 1,2,4-triazole rings. | Development of materials for energy storage and sensors. researchgate.net | researchgate.net |
| Precursor for Metal-Organic Frameworks (MOFs) | Serves as a functional ligand. | Materials for gas storage, catalysis, and sensing. researchgate.net | researchgate.net |
Applications in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org The versatility in the choice of both the metallic nodes and the organic linkers allows for the rational design of MOFs with tailored pore sizes, shapes, and functionalities, making them promising candidates for a vast array of applications, including gas storage, separation, catalysis, and sensing. usu.edu The incorporation of specific functional groups into the MOF structure, either through de novo synthesis with functionalized linkers or by post-synthetic modification (PSM), is a key strategy to enhance their performance. rsc.org
While direct studies on this compound in MOFs are not prevalent, the presence of both a primary amine (-NH2) and an isothiourea (-S-C(=NH)-NH2) moiety suggests its potential utility in two primary ways: as a versatile ligand in the initial synthesis of MOFs and as a reactive handle for the post-synthetic modification of existing frameworks.
Potential as a Functional Ligand in De Novo MOF Synthesis
The synthesis of MOFs relies on the coordination of organic linkers, typically multidentate ligands, with metal centers. ossila.com this compound, with its multiple potential coordination sites (the amino group and the nitrogen and sulfur atoms of the isothiourea group), could theoretically act as a ligand in MOF synthesis. The coordination chemistry of S-methylisothiosemicarbazide, a closely related compound, with various metal ions is known, suggesting that this compound could also form stable coordination complexes. researchgate.net
The inclusion of sulfur and additional nitrogen atoms within the MOF structure via a this compound-based linker could impart unique properties to the resulting framework. For instance, the soft nature of the sulfur atom could lead to a high affinity for heavy metal ions, making such MOFs potentially useful for environmental remediation. Research on thiourea-functionalized MOFs has demonstrated their efficacy in the selective adsorption of ions like mercury (Hg(II)). uantwerpen.be
Table 1: Potential Impact of this compound as a Ligand on MOF Properties (Hypothetical)
| Property | Potential Effect of this compound Ligand | Rationale |
| Porosity | Tunable | The size and geometry of the ligand would influence the resulting pore dimensions of the MOF. |
| Surface Area | Potentially High | The formation of a stable, porous crystalline structure could lead to a high surface area. |
| Chemical Affinity | Enhanced for soft metal ions (e.g., Hg²⁺, Cd²⁺) | The presence of the sulfur donor in the isothiourea group. uantwerpen.be |
| Catalytic Activity | Potential for novel catalytic sites | The basic amine and isothiourea groups could act as active sites for certain catalytic reactions. |
Role in Post-Synthetic Modification (PSM) of MOFs
Post-synthetic modification is a powerful technique to introduce new functionalities into pre-existing MOFs without altering their underlying topology. researchgate.net The primary amine group of this compound makes it an ideal candidate for the PSM of MOFs that contain reactive sites, such as open metal sites or, more commonly, linkers with aldehyde or ketone functionalities.
A prominent example of this approach is the modification of zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs. In one study, an aldehyde-functionalized ZIF was post-synthetically modified with thiosemicarbazide. rsc.org This was achieved through the condensation reaction between the aldehyde groups on the ZIF linker and the amine group of the thiosemicarbazide, resulting in a thiosemicarbazone-functionalized ZIF. rsc.org This modification significantly enhanced the material's capacity for mercury removal from water. rsc.org
Given the structural similarity, this compound could be employed in a similar fashion. The free amine group could react with aldehyde-functionalized MOFs to tether the isothiourea group within the pores of the framework.
Table 2: Research Findings on Post-Synthetic Modification with a Related Compound (Thiosemicarbazide)
| MOF System | Modifying Agent | Functional Group Introduced | Application | Key Finding | Reference |
| Aldehyde-functionalized ZIF | Thiosemicarbazide | Thiosemicarbazone | Mercury(II) removal | The functionalized ZIF exhibited high efficiency and reusability for Hg(II) adsorption from water. | rsc.org |
The introduction of the this compound moiety via PSM could offer several advantages:
Enhanced Adsorption: The sulfur and multiple nitrogen atoms can act as binding sites for various guest molecules, including pollutants and metal ions.
Catalytic Sites: The functional group could serve as a catalytic center, for instance, by acting as a base or a metal-coordinating site.
Platform for Further Functionalization: The remaining unreacted amine or imine groups within the tethered molecule could potentially undergo further chemical transformations, allowing for multi-step post-synthetic modifications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-Amino-2-methylisothiourea, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves reacting thiourea derivatives with methylamine under controlled conditions. Key steps include:
- Reagent preparation : Use anhydrous solvents to avoid hydrolysis by-products.
- Reaction monitoring : Employ thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation .
- Purification : Recrystallization from ethanol or acetonitrile is recommended for high-purity yields.
- Reproducibility : Document exact molar ratios, temperature (±2°C precision), and stirring rates. Cross-validate results using independent replicates and reference control experiments from peer-reviewed protocols .
Q. How can researchers verify the purity of this compound for experimental use?
- Methodological Answer : Use a combination of:
- Chromatography : HPLC with UV detection (λ = 254 nm) to identify impurities.
- Spectroscopy : H/C NMR to confirm structural integrity (e.g., NH and CH proton signals).
- Elemental analysis : Compare measured C, H, N, and S percentages with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can contradictions in reported spectral data for this compound be resolved?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or isotopic impurities. To resolve:
- Cross-reference databases : Use the Aldrich Spectral Library or SDBS for solvent-specific spectra.
- Replicate conditions : Match experimental parameters (e.g., DMSO-d vs. CDCl) to literature methods.
- Validate instrumentation : Calibrate spectrometers with certified standards (e.g., tetramethylsilane for NMR) .
Q. What advanced analytical methods are suitable for studying the thermal stability of this compound?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres.
- Differential scanning calorimetry (DSC) : Identify phase transitions or exothermic reactions.
- Mass spectrometry (MS) : Couple with pyrolysis-GC/MS to analyze volatile decomposition products.
- Considerations : Account for heating rates (e.g., 10°C/min) and sample encapsulation to prevent sublimation .
Q. How can researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Substrate screening : Test with aryl halides or alkynes under palladium/copper catalysis.
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates.
- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to predict transition states and optimize ligand-metal interactions.
- Troubleshooting : If yields are low, vary solvent polarity (e.g., DMF vs. THF) or add stabilizing agents like TBAB .
Methodological and Literature Review Strategies
Q. What strategies optimize literature reviews for this compound in niche applications?
- Methodological Answer :
- Database selection : Prioritize SciFinder, Reaxys, and PubMed for chemical and pharmacological studies.
- Keyword combinations : Use Boolean terms (e.g., "this compound AND catalysis NOT industrial").
- Citation tracking : Follow references in high-impact journals (e.g., J. Org. Chem.) to identify foundational studies.
- Critical evaluation : Exclude non-peer-reviewed sources and verify data against primary literature .
Q. How should researchers address ethical and safety concerns when handling this compound?
- Methodological Answer :
- Risk assessment : Review SDS for toxicity data (e.g., LD) and implement fume hood use for volatile steps.
- Waste disposal : Neutralize thiourea derivatives with 10% sodium hypochlorite before disposal.
- Ethical reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for reproducibility .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in biological assays?
- Methodological Answer :
- Dose-response modeling : Fit data to Hill or Logit equations using GraphPad Prism.
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Uncertainty quantification : Report 95% confidence intervals for IC values.
- Validation : Compare results with positive controls (e.g., cisplatin in cytotoxicity assays) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
